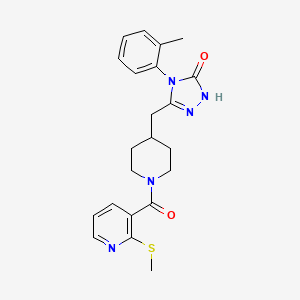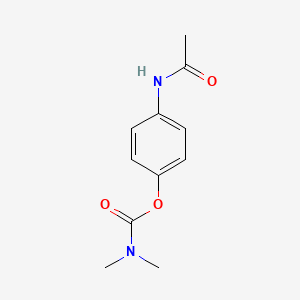
3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic chemical compound characterized by its complex molecular structure. This compound is noteworthy due to its diverse applications in scientific research, particularly in fields like chemistry, biology, and medicine. Its unique structural features make it a subject of interest for various synthetic and functional studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one involves several key steps:
Nicotinoylation: : This step involves the nicotinoylation of piperidine using 2-(methylthio)nicotinic acid under specific catalytic conditions.
Triazole Formation: : The formation of the triazole ring is typically achieved through cyclization reactions involving appropriate precursors.
Methylation and Tolyl Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve the scaling up of these laboratory synthesis methods, ensuring that the reaction conditions (such as temperature, pressure, and catalysts) are optimized for large-scale production. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, which may involve reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Various substitution reactions can occur, particularly on the triazole ring and the tolyl group, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products
The products of these reactions depend on the specific reagents and conditions used, but they typically involve modifications of the triazole ring and the tolyl group, leading to a variety of derivatives with potentially different properties and applications.
Wissenschaftliche Forschungsanwendungen
The compound 3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one has numerous applications in scientific research:
Chemistry: : Used as a building block for the synthesis of other complex molecules and as a ligand in coordination chemistry.
Biology: : Investigated for its potential as a biochemical probe in studying cellular mechanisms and molecular pathways.
Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, or antimicrobial activities.
Industry: : Applied in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism by which this compound exerts its effects typically involves interactions with specific molecular targets, such as enzymes or receptors. The structural features of the compound allow it to bind to these targets, modulating their activity. This can result in a range of biological effects, depending on the specific pathways involved.
Vergleich Mit ähnlichen Verbindungen
When compared with other similar compounds, such as:
**1-((2-methylthio)nicotinoyl)piperidin-4-yl)methyl)-1H-1,2,4-triazole-5(4H)-one
**3-((1-(2-methylthio)nicotinoyl)pyrrolidin-3-yl)methyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one
3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one stands out due to its unique combination of the piperidine and tolyl moieties, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research applications.
That’s a wrap on our deep dive into this fascinating compound! What else do you want to explore?
Eigenschaften
IUPAC Name |
4-(2-methylphenyl)-3-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-15-6-3-4-8-18(15)27-19(24-25-22(27)29)14-16-9-12-26(13-10-16)21(28)17-7-5-11-23-20(17)30-2/h3-8,11,16H,9-10,12-14H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHQKGOOWKOHCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=C(N=CC=C4)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[1-hydroxy-3-(1,3-thiazol-2-yl)propan-2-yl]carbamate](/img/structure/B2405439.png)
![methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxohexanoate](/img/structure/B2405442.png)
![3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2405443.png)





![Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2405453.png)
![Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2405456.png)
![N-(3-acetamidophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2405458.png)
![N-[(2,4-difluorophenyl)methyl]-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2405459.png)

